Cas no 167762-95-0 (1-(3,3-diethoxypropyl)-1H-imidazole)

1-(3,3-diethoxypropyl)-1H-imidazole structure
167762-95-0 structure
Product Name:1-(3,3-diethoxypropyl)-1H-imidazole
CAS No:167762-95-0
MF:C10H18N2O2
MW:198.262122631073
CID:1348577
PubChem ID:18349664
Update Time:2025-07-23

1-(3,3-diethoxypropyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 1-(3,3-diethoxypropyl)-
    • EN300-71376
    • G52243
    • OAEGVQPZXGLFKN-UHFFFAOYSA-N
    • 1-(3,3-diethoxypropyl)-1H-imidazole
    • 3-(imidazol-1-yl)propionaldehyde diethyl acetal
    • SCHEMBL7873858
    • 167762-95-0
    • DTXSID601286435
    • AKOS012897179
    • CS-0258780
    • 1-(3,3-diethoxypropyl)imidazole
    • Inchi: 1S/C10H18N2O2/c1-3-13-10(14-4-2)5-7-12-8-6-11-9-12/h6,8-10H,3-5,7H2,1-2H3
    • InChI Key: OAEGVQPZXGLFKN-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCN1C=NC=C1)OCC

Computed Properties

  • Exact Mass: 198.13694
  • Monoisotopic Mass: 198.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • PSA: 36.28

1-(3,3-diethoxypropyl)-1H-imidazole Security Information

1-(3,3-diethoxypropyl)-1H-imidazole Pricemore >>

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Additional information on 1-(3,3-diethoxypropyl)-1H-imidazole

Professional Introduction to Compound with CAS No. 167762-95-0 and Product Name: 1-(3,3-diethoxypropyl)-1H-imidazole

The compound identified by the CAS number 167762-95-0 and the product name 1-(3,3-diethoxypropyl)-1H-imidazole represents a significant area of interest in the field of chemical biology and pharmaceutical research. This imidazole derivative has garnered attention due to its unique structural properties and potential applications in drug development. The molecular framework of this compound, characterized by the presence of diethoxypropyl and imidazole moieties, positions it as a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

Imidazole derivatives are a class of heterocyclic compounds that have been widely studied for their biological activities. The imidazole ring, with its nitrogen atoms, contributes to the compound's ability to interact with biological targets such as enzymes and receptors. In particular, 1-(3,3-diethoxypropyl)-1H-imidazole exhibits structural features that make it a promising candidate for modulating various biological pathways. The diethoxypropyl side chain introduces lipophilicity, which can enhance membrane permeability and improve bioavailability, making this compound an attractive scaffold for drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 1-(3,3-diethoxypropyl)-1H-imidazole with potential target proteins. These studies suggest that the compound may have inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways. For instance, preliminary computational analyses indicate that this derivative could interact with ATP-binding sites on protein kinases, potentially leading to the development of novel kinase inhibitors.

The synthesis of 1-(3,3-diethoxypropyl)-1H-imidazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps in the synthesis include the formation of the imidazole ring followed by the introduction of the diethoxypropyl group. Advances in catalytic methods have allowed for more efficient and environmentally friendly synthetic routes, reducing the need for hazardous reagents and minimizing waste generation.

In the realm of drug discovery, 1-(3,3-diethoxypropyl)-1H-imidazole has been explored as a lead compound for treating various diseases. Its structural motifs are reminiscent of known pharmacophores found in therapeutic agents used to manage conditions such as cancer, inflammation, and neurodegenerative disorders. Researchers are particularly interested in its potential as an anti-inflammatory agent, given the role of imidazole derivatives in modulating cytokine production and immune responses.

Preclinical studies have begun to unravel the pharmacological profile of 1-(3,3-diethoxypropyl)-1H-imidazole. In vitro assays have demonstrated its ability to inhibit the activity of certain enzymes associated with disease pathways. For example, experiments using cell culture models have shown that this compound can suppress proliferation in cancer cell lines by interfering with key signaling cascades. Additionally, its interaction with inflammatory mediators has been investigated, providing insights into its potential therapeutic applications.

The development of novel drug candidates often involves optimizing physicochemical properties such as solubility, stability, and metabolic profiles. Modifications to the structure of 1-(3,3-diethoxypropyl)-1H-imidazole can enhance these properties while maintaining or improving biological activity. For instance, exploring analogs with different substituents on the imidazole ring or varying lengths of alkyl chains may yield derivatives with superior pharmacokinetic profiles.

The role of 1-(3,3-diethoxypropyl)-1H-imidazole in medicinal chemistry is further underscored by its potential as a building block for more complex molecules. Its unique structural features allow chemists to design hybrid compounds that combine multiple pharmacophores into a single entity. This approach has led to the development of innovative drugs that target multiple disease mechanisms simultaneously.

As research continues to uncover new applications for 1-(3,3-diethoxypropyl)-1H-imidazole, collaboration between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical reality. The integration of high-throughput screening technologies with advanced analytical methods will accelerate the identification of promising derivatives for further development.

In conclusion,167762-95-0 is not just a numerical identifier but represents a molecule with significant potential in addressing unmet medical needs. The structural complexity and functional diversity of 1-(3,3-diethoxypropyl)-1H-imidazole make it a valuable asset in pharmaceutical research. As scientists delve deeper into its properties and applications,this compound is poised to play a pivotal role in shaping future therapeutic strategies across various disciplines.

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